![molecular formula C6H6FIN2 B1333248 3-Fluoro-5-iodobenzene-1,2-diamine CAS No. 517920-74-0](/img/structure/B1333248.png)
3-Fluoro-5-iodobenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodobenzene-1,2-diamine is a chemical compound with the molecular formula C6H6FIN2 . It is used in various applications, including as an intermediate in the synthesis of other chemical compounds .
Synthesis Analysis
The synthesis of 3-Fluoro-5-iodobenzene-1,2-diamine involves the use of 3-Fluoroiodobenzene, which participates in palladium-catalyzed hydroarylation of arylpropiolamides . It is also used to prepare methyl 4-iodobenzo[b]thiophene-2-carboxylate, a key intermediate for the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines .Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-iodobenzene-1,2-diamine consists of a benzene ring with iodine and fluorine substituents, along with two amine groups . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
3-Fluoro-5-iodobenzene-1,2-diamine can participate in various chemical reactions due to the presence of reactive iodine and amine groups. For instance, it can undergo palladium-catalyzed hydroarylation reactions .Scientific Research Applications
Palladium-Catalyzed Hydroarylation
3-Fluoro-5-iodobenzene-1,2-diamine: is utilized in palladium-catalyzed hydroarylation reactions . This process involves the addition of an aryl group to an unsaturated substrate, facilitated by a palladium catalyst. The fluoro and iodo substituents on the benzene ring can significantly influence the reactivity and selectivity of the reaction, making it a valuable compound in synthetic chemistry.
Synthesis of Benzo[b]thiophene Derivatives
This compound serves as a precursor for the synthesis of methyl 4-iodobenzo[b]thiophene-2-carboxylate , which is a key intermediate in creating 4-substituted benzo[b]thiophene-2-carboxamidines. These derivatives have potential applications in pharmaceuticals and materials science due to their unique chemical properties.
Halogen Bonding Studies
The halogen bonding interactions of 3-Fluoro-5-iodobenzene-1,2-diamine with other molecules, such as pyrazine, have been studied to understand the nature of halogen bonds . These studies are crucial for designing new materials and drugs, as halogen bonding is an important non-covalent interaction in molecular recognition and self-assembly processes.
π-π Stacking Interaction Research
Research on π-π stacking interactions between fluoro-substituted iodobenzene and pyrazine has been conducted . These interactions are significant in the field of supramolecular chemistry and are essential for the development of new molecular sensors, switches, and electronic devices.
Future Directions
Mechanism of Action
- The primary target of 3-Fluoro-5-iodobenzene-1,2-diamine is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains limited in the available literature .
- A two-step mechanism is proposed for electrophilic substitution reactions:
- Step 2 (Fast) : A proton is removed from the intermediate, yielding a substituted benzene ring. Aromaticity is reformed .
Target of Action
Mode of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
3-fluoro-5-iodobenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FIN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGZTWKRKJEMNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodobenzene-1,2-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.